molecular formula C14H17F3N2O2 B1404535 tert-butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate CAS No. 1346809-60-6

tert-butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate

Cat. No.: B1404535
CAS No.: 1346809-60-6
M. Wt: 302.29 g/mol
InChI Key: NLOUGBXTNNPIRV-UHFFFAOYSA-N
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Description

Tert-butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in various scientific and industrial applications.

Preparation Methods

This process can be achieved using various reagents and catalysts under controlled conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used, but they typically involve modifications to the trifluoromethyl group or the naphthyridine ring .

Scientific Research Applications

Tert-butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes and receptors, leading to its desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate can be compared with other trifluoromethyl-containing compounds, such as:

    Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.

    Trifluoromethylpyridine: Used in the synthesis of various organic compounds.

    Trifluoromethylquinoline: Investigated for its potential therapeutic properties.

The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with the naphthyridine ring, resulting in distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 6-(trifluoromethyl)-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-8-4-5-9-10(19)6-7-11(18-9)14(15,16)17/h6-7H,4-5,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOUGBXTNNPIRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20745345
Record name tert-Butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346809-60-6
Record name tert-Butyl 6-(trifluoromethyl)-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20745345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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